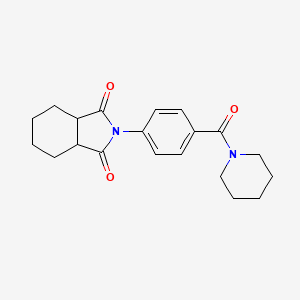

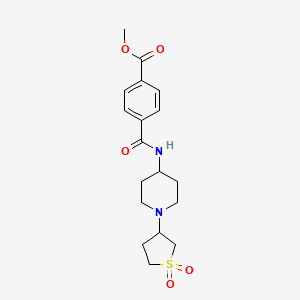

2-(4-(piperidine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-(piperidine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione" is a structurally complex molecule that is related to a class of compounds known for their potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss various analogues and derivatives of piperidine-dione compounds, which are of significant interest in the development of selective inhibitors for enzymes like aromatase and in the construction of functionalized piperidine-type systems for pharmaceutical applications .

Synthesis Analysis

The synthesis of related piperidine-dione compounds involves improved methods that allow for the preparation of homologues with different alkyl substituents. For instance, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its analogues is described, which involves alkylation to afford a series of 1-alkyl and 3-alkyl substituted derivatives . Additionally, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones is reported, highlighting the importance of stereochemistry in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of piperidine-dione derivatives is often characterized using various spectroscopic techniques. For example, a Mannich base molecule of 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione was analyzed using B3LYP/6-311G(d,p) basis set for geometry optimization, and its vibrational frequencies were assigned with the aid of normal coordinate analysis . The crystal structure of another derivative, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, was determined by X-ray diffraction, revealing the dihedral angles between the piperidine ring and the attached phenyl groups .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound . However, they do discuss the reactivity profiles of piperidine-dione-type molecules, which are used as platforms for constructing functionalized systems with high synthetic and medicinal potential . The reactivity of these compounds is crucial for their application in drug development and the synthesis of natural products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-dione derivatives are explored through various analyses. The thermal stability of a Mannich base derivative was determined using thermo gravimetric/differential scanning calorimetry studies . The electronic structure, including HOMO-LUMO energies and charge distribution, was investigated to understand the interactions within the molecule and its potential biological activity . Additionally, the hydrogen-bond association of a related 1,4-piperazine-2,5-dione compound was studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, providing insights into the compound's behavior in solution .

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of related compounds, such as 2-phenylmalonpiperadide and 2-phenylmalonmorpholide, have been examined for their molecular conformations and packing arrangements. These studies reveal differences in molecular conformations despite chemical similarities, with both compounds exhibiting similar orientations of their carbonyl groups and heterocyclic rings in a chair arrangement. This research is fundamental in understanding the structural basis for the reactivity and interaction of these compounds (Lynch, Spicer, & Mcclenaghan, 2003).

Synthetic Pathways

The Dieckmann cyclization route offers a method for forming piperazine-2,5-diones from substructures featuring terminal methylene groups adjacent to nitrogen, which close onto the carbonyl group of a phenyl carbamate unit. This synthesis approach, utilizing standard acylation and oxidation processes, highlights a versatile method for assembling complex molecules from simpler precursors (Aboussafy & Clive, 2012).

Antimicrobial Activity

Research into the antibacterial activity of related compounds synthesized under microwave irradiation has provided insights into potential applications in combating bacterial infections. These studies demonstrate the importance of structural modification in enhancing antibacterial efficacy, showcasing the relevance of these compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Drug Development Applications

The construction of piperidine-2,4-dione-type azaheterocycles has been explored for their potential in modern drug development and natural product synthesis. This research underscores the synthetic and medicinal potential of dione-type molecules, serving as a modern platform for creating functionalized piperidine-type systems with high activity in pharmaceutical contexts (Tikhov & Kuznetsov, 2020).

Aromatase Inhibition for Cancer Therapy

Studies on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have highlighted their potential as aromatase inhibitors, offering a new avenue for the treatment of estrogen-dependent diseases, such as breast cancer. These compounds exhibit strong in vitro inhibition of aromatase, suggesting their utility in the development of new therapeutic agents for cancer treatment (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

properties

IUPAC Name |

2-[4-(piperidine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-18(21-12-4-1-5-13-21)14-8-10-15(11-9-14)22-19(24)16-6-2-3-7-17(16)20(22)25/h8-11,16-17H,1-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHWIJDCOAXICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(piperidine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)

![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)